molecular formula C4H7IO B13954139 3-Iodo-2-butanone CAS No. 30719-18-7

3-Iodo-2-butanone

Cat. No.: B13954139
CAS No.: 30719-18-7
M. Wt: 198.00 g/mol
InChI Key: FPEIUGALYUCCPS-UHFFFAOYSA-N
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Description

3-Iodo-2-butanone is an organic compound with the molecular formula C4H7IO. It is a halogenated ketone, where an iodine atom is attached to the second carbon of a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-butanone can be synthesized through the iodination of 2-butanone. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

Scientific Research Applications

3-Iodo-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-butanone involves its reactivity as a halogenated ketone. The iodine atom makes the compound more electrophilic, facilitating nucleophilic attack at the carbonyl carbon. This reactivity is exploited in various chemical transformations. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

    2-Iodo-2-butanone: Similar structure but with the iodine atom on the second carbon.

    3-Bromo-2-butanone: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-2-butanone: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 3-Iodo-2-butanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated analogs. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions .

Properties

CAS No.

30719-18-7

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

3-iodobutan-2-one

InChI

InChI=1S/C4H7IO/c1-3(5)4(2)6/h3H,1-2H3

InChI Key

FPEIUGALYUCCPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)I

Origin of Product

United States

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